Sphingosin-1-phosphat

Übersicht

Beschreibung

Synthesis Analysis

S1P synthesis involves the phosphorylation of sphinganine, a process catalyzed by sphingosine kinases. This conversion is crucial for S1P's role as a signaling molecule. Platelets have been identified as a significant source of extracellular S1P, particularly in the vascular system, where S1P plays a critical role in regulating vascular biology and platelet function (Yatomi et al., 2001). The synthesis pathways exhibit tissue-specific regulation and are essential for maintaining the balance between S1P and its precursors, impacting various signaling pathways and cellular responses.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

S1P hat sich als ein Schlüsselfaktor in der Krebsbiologie herauskristallisiert. Es reguliert Zellproliferation, -überleben, -migration und Angiogenese. Insbesondere der S1P-Transporter Spinster homolog 2 (Spns2) erleichtert den S1P-Transport und hat therapeutisches Potenzial. Kürzliche Kryo-Elektronenmikroskopie-Studien haben die strukturelle Grundlage des Spns2-vermittelten S1P-Transports aufgezeigt und Einblicke in die Entwicklung von Spns2-Inhibitoren der nächsten Generation geliefert .

Nierenfibrose und proinflammatorische Signalübertragung

Die Hemmung des S1P-Exports über Spns2 kann die proinflammatorische Signalübertragung unterdrücken und die Nierenfibrose lindern. Der Inhibitor 16d konkurriert mit S1P und verriegelt Spns2 im nach innen gerichteten Zustand .

Lungenkrankheit und S1P-Stoffwechsel

S1P-Metaboliten spielen eine Rolle für die Lungengesundheit. Eine Dysregulation der S1P-Spiegel kann zu Lungenerkrankungen wie Lungenfibrose und Asthma beitragen .

Wirkmechanismus

Target of Action

Sphinganine 1-phosphate (S1P) is a biologically active sphingolipid metabolite . It primarily targets specific membrane G-protein-coupled receptors (S1PR 1–5) . These receptors are expressed by all cell types, including neurons and glial cells . The expression of S1P receptors and their action depend on the type of cells, their development stage, and the state of the organism .

Mode of Action

S1P exerts both intra- and extracellular activity . Extracellularly, it acts via specific G protein-coupled receptors (S1PR1-S1PR5), mediating proliferation, cell migration, differentiation, and survival . S1P can act as a lipid messenger in a free form or, like other sphingolipids, be incorporated into lipoproteins and be transported into the blood plasma .

Biochemical Pathways

The synthesis of S1P involves the phosphorylation of sphingosine by either of two sphingosine kinases, SPHK1 and SPHK2 . S1P follows one of three pathways :

Pharmacokinetics

S1P is synthesized intracellularly and then exported out of cells by cell-specific transporters . Once exported, chaperone-bound S1P is spatially compartmentalized in the circulatory system . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .

Result of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . In the central nervous system (CNS), S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .

Action Environment

The action of S1P is influenced by various environmental factors. For instance, dietary sphingomyelin (SM) is mainly destroyed into sphingosine and sphinganine in the jejunum through a large amount of alk-SMase and nCDase released by the intestinal epithelium and liver, which are rapidly absorbed and metabolized by intestinal mucosal cells to generate S1P . This suggests that diet and gut microbiota may influence the levels and action of S1P. Furthermore, the action of S1P is also influenced by the state of the organism, including the type of cells, their development stage, and overall health .

Safety and Hazards

Zukünftige Richtungen

S1P signaling is essential for vascular development, neurogenesis, and lymphocyte trafficking . The unique mode of signaling of this lysophospholipid mediator is providing novel opportunities for therapeutic intervention, with possibilities to target not only GPCRs but also transporters, metabolic enzymes, and chaperones . The role of S1P in the pathogenesis of inflammatory diseases has been linked to the genomic studies of S1P-targeted drugs in inflammatory diseases to provide a basis for targeted drug development .

Eigenschaften

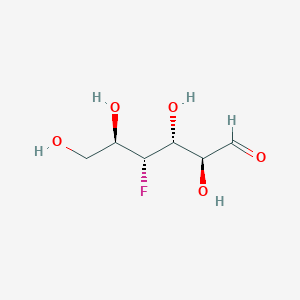

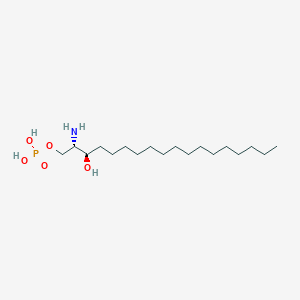

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDRJPUIRMZMP-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313490 | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

19794-97-9 | |

| Record name | Sphinganine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)